4-(morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c27-20(24-8-10-25-9-7-23-19(25)18-15-21-5-6-22-18)16-1-3-17(4-2-16)31(28,29)26-11-13-30-14-12-26/h1-7,9,15H,8,10-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXVNWDRAHWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic molecule with potential pharmacological applications. Its structure incorporates a morpholino sulfonyl group, an imidazole moiety, and a pyrazine ring, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes and disease states .
- Antimicrobial Properties : The presence of the pyrazine and imidazole rings is often associated with antimicrobial activity against various bacterial strains. Studies indicate that derivatives of these heterocycles exhibit significant antibacterial effects .
- Anti-inflammatory Effects : Sulfonamide derivatives, including those with morpholino groups, have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .
Biological Activity Data
The following table summarizes the biological activities observed in studies related to compounds similar to this compound:
Case Studies
- Antibacterial Screening : A series of compounds bearing similar structural features were synthesized and screened for antibacterial activity. The most active compounds demonstrated IC50 values significantly lower than standard antibiotics, indicating their potential as effective antibacterial agents .
- Enzyme Inhibition Studies : Research on related compounds revealed strong inhibition against urease, an enzyme implicated in several gastrointestinal disorders. The findings suggest that these compounds could serve as novel therapeutic agents for conditions such as peptic ulcers .
- Binding Interactions : Fluorescence measurements conducted to assess binding interactions with bovine serum albumin (BSA) indicated that these compounds have favorable binding affinities, which is crucial for their pharmacokinetic profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, emphasizing substituent effects and functional group contributions:
*Calculated based on structural similarity to and substitution of methylthio with morpholinosulfonyl.
Key Observations
Substituent Effects on Polarity and Solubility: The morpholinosulfonyl group in the target compound introduces higher polarity compared to the methylthio group in , likely improving aqueous solubility and metabolic stability. Sulfonamide-containing compounds (e.g., ) often exhibit enhanced bioavailability due to hydrogen-bonding interactions. In contrast, VFV uses a difluorobiphenyl-oxadiazole motif to optimize CYP51 binding, demonstrating how aromatic substituents can fine-tune target affinity.
Role of Heterocyclic Moieties: The pyrazinyl-imidazole group in the target compound may facilitate π-π stacking in enzyme active sites, similar to imidazole-bipyridine derivatives (e.g., ). Pyrazine’s electron-deficient nature could enhance interactions with metal ions or charged residues.
Linker Modifications :
- The ethyl linker in the target compound balances flexibility and steric hindrance, whereas longer chains (e.g., hexyloxy in ) may increase off-target interactions or metabolic degradation.
Biological Activity Trends: VFV highlights the importance of fluorinated aryl groups in broadening antiparasitic activity. Sulfonamide derivatives (e.g., ) often exhibit antimicrobial properties, implying the target compound could share similar applications if the morpholinosulfonyl group engages critical microbial enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
